molecular formula C12H16N2O2S B049932 Cyclopentanone p-Toluenesulfonylhydrazone CAS No. 17529-98-5

Cyclopentanone p-Toluenesulfonylhydrazone

Cat. No. B049932
CAS RN: 17529-98-5
M. Wt: 252.33 g/mol
InChI Key: SFWNHVHJYZEPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cyclopentanone p-toluenesulfonylhydrazone is synthesized through a reaction involving cyclopentanone and p-toluenesulfonyl hydrazine. The process yields various substituted 2-cyclopentenones via intramolecular carbon-hydrogen insertion reactions derived from Michael addition, showcasing the compound's versatility in synthesis strategies (Williamson, Tykwinski, & Stang, 1994).

Molecular Structure Analysis

The crystal structure of cyclopentanone p-toluenesulfonylhydrazone reveals a unique anti conformation of the N-N-S-O linkage, presenting a folded molecular appearance. This structural feature contributes to the compound's reactivity and interaction with other molecules (Ojala & Gleason, 1998).

Chemical Reactions and Properties

Cyclopentanone p-toluenesulfonylhydrazone undergoes various chemical reactions, including cycloaddition reactions with alkenyl Fischer carbene complexes and methylenecyclopropanes, resulting in methylenecyclopentanones. These reactions highlight its utility in constructing complex molecular structures (Kamikawa, Shimizu, Takemoto, & Matsuzaka, 2006).

Scientific Research Applications

  • Crystal Structures of Cyclopentanone and Cyclohexanone Tosylhydrazones :

    • Ojala and Gleason (1998) describe the crystal structures of cyclopentanone and cyclohexanone tosylhydrazones, noting their folded appearance and hydrogen-bonded molecular pairs【Ojala & Gleason, 1998】.
  • Reactions of Cycloalkanone Oxime p-Toluenesulfonates :

    • Sato and Wakatsuka (1969) studied the reactions of cyclopentanone oxime p-toluenesulfonate, leading to the formation of δ-valerolactam p-toluenesulfonate【Sato & Wakatsuka, 1969】.
  • Mosquito Attractant Properties :

    • Philippe-Janon et al. (2015) explored cyclopentanone's potential as a mosquito attractant, finding that it activates the cpA CO2 receptor neuron in mosquitoes but is less effective than CO2 in field trials【Philippe-Janon et al., 2015】.
  • Combustion Characteristics of Cyclopentanone :

    • Bao et al. (2017) studied the combustion characteristics of cyclopentanone, including its laminar flame characteristics, for potential use as a biofuel【Bao et al., 2017】.
    • Tong et al. (2021) examined cyclopentanone as a renewable biofuel alternative for diesel engines, noting its potential in promoting combustion and reducing emissions【Tong et al., 2021】.
  • Biocatalysis with Cyclopentanone 1,2-Monooxygenase :

    • Iwaki et al. (2002) characterized a gene cluster in Comamonas sp. involved in cyclopentanone metabolism and explored the biocatalytic potential of cyclopentanone 1,2-monooxygenase【Iwaki et al., 2002】.
  • Synthesis and Applications :

    • Zhenping (2008) summarized the synthesis methods of cyclopentanone, emphasizing reaction mechanisms and industrial applications【Qu Zhenping, 2008】.
    • Bouhadir et al. (2011) reported on the synthesis of trans-3,4-substituted cyclopentanones and their tosylhydrazone derivatives, highlighting their potential in the synthesis of functionalized methanofullerenes【Bouhadir et al., 2011】.
  • Biofuel Production and Environmental Impact :

    • Jiang et al. (2018) reported on cyclopentanone as a major product in biomass cellulose-derived biofuels, highlighting its potential in the renewable energy sector【Jiang et al., 2018】.

Safety And Hazards

Cyclopentanone p-Toluenesulfonylhydrazone may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

Future Directions

While specific future directions for Cyclopentanone p-Toluenesulfonylhydrazone are not mentioned in the search results, its use as a reagent in the synthesis of cycloalkenyl boronic acid pinacol esters suggests potential applications in the synthesis of other complex organic compounds .

properties

IUPAC Name

N-(cyclopentylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWNHVHJYZEPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298921
Record name Cyclopentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone p-Toluenesulfonylhydrazone

CAS RN

17529-98-5
Record name 17529-98-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanone p-Toluenesulfonylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanone p-Toluenesulfonylhydrazone
Reactant of Route 2
Reactant of Route 2
Cyclopentanone p-Toluenesulfonylhydrazone

Citations

For This Compound
2
Citations
K Shimada, S Aoyagi… - Natural Product …, 2020 - journals.sagepub.com
… In contrast to the case of d-campor p-toluenesulfonylhydrazone (1), similar treatment of cyclopentanone p-toluenesulfonylhydrazone with t-BuOK and elemental selenium at 110C for 3 …
Number of citations: 1 journals.sagepub.com
E Delort, A Velluz, E Frérot, M Rubin… - Journal of agricultural …, 2011 - ACS Publications
… 2-pentyl-1-cyclopentanone 3 as starting material (available in house, 14.3 g, 92.9 mmol, 1 equiv) and giving white crystals of 2-pentyl-1-cyclopentanone p-toluenesulfonylhydrazone 5 (…
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.